molecular formula C8H14O3 B15260102 (2,7-Dioxaspiro[4.4]nonan-3-YL)methanol

(2,7-Dioxaspiro[4.4]nonan-3-YL)methanol

Cat. No.: B15260102
M. Wt: 158.19 g/mol
InChI Key: QXIFFZDBGIODGF-UHFFFAOYSA-N
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Description

{2,7-Dioxaspiro[4.4]nonan-3-yl}methanol is a heterocyclic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol . This compound is characterized by a spiro structure, which consists of two rings sharing a single atom. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,7-dioxaspiro[4.4]nonan-3-yl}methanol typically involves the reaction of aliphatic compounds or lactones. One common method includes the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, followed by decarboxylation .

Industrial Production Methods

While specific industrial production methods for {2,7-dioxaspiro[4.4]nonan-3-yl}methanol are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for yield and purity, with careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

{2,7-Dioxaspiro[4.4]nonan-3-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

{2,7-Dioxaspiro[4.4]nonan-3-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2,7-dioxaspiro[4.4]nonan-3-yl}methanol involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2,7-Dioxaspiro[44]nonan-3-yl}methanol is unique due to its specific spiro configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,7-dioxaspiro[4.4]nonan-3-ylmethanol

InChI

InChI=1S/C8H14O3/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7,9H,1-6H2

InChI Key

QXIFFZDBGIODGF-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CC(OC2)CO

Origin of Product

United States

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